molecular formula C19H20O6 B093421 (6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol CAS No. 16877-49-9

(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol

Cat. No. B093421
CAS RN: 16877-49-9
M. Wt: 344.4 g/mol
InChI Key: UCNJXLRYQKOCTB-QRVBRYPASA-N
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Description

(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol, also known as Diptoindonesin G, is a natural product isolated from the stem bark of the Indonesian plant Dipterocarpus hasseltii. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of interest in the synthesis of various benzopyran derivatives. For instance, a study detailed the facile synthesis of 5-(phenylthio)pyrano[3,2-c][1]benzopyrans starting from 5-phenylthio-4-penten-1-ol and salicylaldehyde, highlighting the chemical reactivity and potential applications of such compounds in chemical synthesis (Miyazaki et al., 2000).
  • Another study focused on the synthesis of 6-methoxy-4H-1-benzopyran-7-ol, a character donating component of the fragrance of Wisteria sinensis, showcasing the utility of benzopyran derivatives in fragrance chemistry (Demyttenaere et al., 2002).

Biological Activities and Therapeutic Potential

  • Benzopyrano[4,3-b]benzopyran derivatives, closely related to the compound , have shown promising antimalarial activity. Specifically, compounds with a similar structural framework were found to inhibit the growth of Plasmodium falciparum, demonstrating their potential in antimalarial drug development (Devakaram et al., 2011).
  • The antihypertensive effects of certain benzopyran derivatives were evaluated, indicating the therapeutic potential of such compounds in the management of hypertension. Some synthesized benzopyran derivatives showed potent antihypertensive activity in a Wister Albino Rat model (Dwivedi et al., 2015).

Structural Elucidation and Characterization

  • Detailed analyses of NMR spectra were used for the structural elucidation of a novel rotenoid derived from benzopyran compounds, highlighting the significance of these compounds in natural product research and their potential anti-inflammatory activities (Mathias et al., 2005).
  • X-ray crystal structure analysis of certain benzopyran derivatives revealed the conformation and structural details of these molecules, contributing to our understanding of their chemical behavior and potential applications (Wang et al., 2006).

properties

CAS RN

16877-49-9

Product Name

(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(6aS,7R,12aR)-2,3,10-trimethoxy-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromen-7-ol

InChI

InChI=1S/C19H20O6/c1-21-11-4-5-12-14(7-11)25-18-13-8-16(23-3)15(22-2)6-10(13)9-24-19(18)17(12)20/h4-8,17-20H,9H2,1-3H3/t17-,18-,19+/m1/s1

InChI Key

UCNJXLRYQKOCTB-QRVBRYPASA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@H]3[C@H](O2)C4=CC(=C(C=C4CO3)OC)OC)O

SMILES

COC1=CC2=C(C=C1)C(C3C(O2)C4=CC(=C(C=C4CO3)OC)OC)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C3C(O2)C4=CC(=C(C=C4CO3)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol
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(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol
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(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol

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